molecular formula C17H17Cl2NO B5850297 N-(2-tert-butylphenyl)-2,5-dichlorobenzamide

N-(2-tert-butylphenyl)-2,5-dichlorobenzamide

Cat. No. B5850297
M. Wt: 322.2 g/mol
InChI Key: LEHLODIGQAUAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-tert-butylphenyl)-2,5-dichlorobenzamide, commonly known as BBA, is a synthetic compound that has been extensively used in scientific research due to its ability to selectively inhibit the activity of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel that is predominantly expressed in sensory neurons and plays a crucial role in nociception, inflammation, and other physiological processes. BBA has been found to be a potent and selective inhibitor of TRPA1, making it an important tool for studying the role of TRPA1 in various biological processes.

Mechanism of Action

BBA selectively inhibits the activity of N-(2-tert-butylphenyl)-2,5-dichlorobenzamide by binding to a specific site on the channel. N-(2-tert-butylphenyl)-2,5-dichlorobenzamide is a non-selective cation channel that is activated by a variety of stimuli, including cold temperature, mechanical stress, and various chemical irritants. BBA inhibits the activity of N-(2-tert-butylphenyl)-2,5-dichlorobenzamide by binding to a specific site on the channel, thereby preventing its activation by various stimuli.
Biochemical and Physiological Effects:
BBA has been found to have a number of biochemical and physiological effects. BBA has been found to inhibit the release of pro-inflammatory cytokines and chemokines in various cell types, suggesting that it may have anti-inflammatory effects. BBA has also been found to inhibit the proliferation and migration of cancer cells, suggesting that it may have anti-cancer effects. BBA has also been found to have analgesic effects in various pain models, suggesting that it may be useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

BBA has a number of advantages for lab experiments. BBA is a potent and selective inhibitor of N-(2-tert-butylphenyl)-2,5-dichlorobenzamide, making it an important tool for studying the role of N-(2-tert-butylphenyl)-2,5-dichlorobenzamide in various biological processes. BBA is also relatively easy to synthesize and purify, making it readily available for scientific research. However, BBA has some limitations for lab experiments. BBA has been found to have some off-target effects, including inhibition of other ion channels, which may complicate the interpretation of experimental results. BBA is also relatively expensive compared to other N-(2-tert-butylphenyl)-2,5-dichlorobenzamide inhibitors, which may limit its use in some experiments.

Future Directions

There are a number of future directions for the study of BBA and N-(2-tert-butylphenyl)-2,5-dichlorobenzamide. One future direction is the development of more potent and selective N-(2-tert-butylphenyl)-2,5-dichlorobenzamide inhibitors that do not have off-target effects. Another future direction is the study of the role of N-(2-tert-butylphenyl)-2,5-dichlorobenzamide in various disease models, including chronic pain, inflammation, and cancer. Finally, the development of N-(2-tert-butylphenyl)-2,5-dichlorobenzamide inhibitors as potential therapeutics for various diseases is an important future direction for research.

Synthesis Methods

The synthesis of BBA involves the reaction of 2,5-dichlorobenzoyl chloride with 2-tert-butylaniline in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure BBA.

Scientific Research Applications

BBA has been extensively used in scientific research to study the role of N-(2-tert-butylphenyl)-2,5-dichlorobenzamide in various biological processes. N-(2-tert-butylphenyl)-2,5-dichlorobenzamide has been implicated in pain, inflammation, and other physiological processes, and BBA has been found to be a potent and selective inhibitor of N-(2-tert-butylphenyl)-2,5-dichlorobenzamide. BBA has been used to study the role of N-(2-tert-butylphenyl)-2,5-dichlorobenzamide in nociception, inflammation, and other physiological processes. BBA has also been used to study the role of N-(2-tert-butylphenyl)-2,5-dichlorobenzamide in various disease models, including asthma, chronic obstructive pulmonary disease, and cancer.

properties

IUPAC Name

N-(2-tert-butylphenyl)-2,5-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO/c1-17(2,3)13-6-4-5-7-15(13)20-16(21)12-10-11(18)8-9-14(12)19/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHLODIGQAUAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-tert-butylphenyl)-2,5-dichlorobenzamide

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